molecular formula C19H23NO6 B14979160 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B14979160
M. Wt: 361.4 g/mol
InChI Key: OHLPCNJMPWHYJG-UHFFFAOYSA-N
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Description

2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl moiety linked to a butanoic acid via a propanoyl amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves the following steps:

    Synthesis of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of the propanoyl derivative: The 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.

    Coupling with butanoic acid: The final step involves coupling the propanoyl derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromen ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoyl and butanoic acid moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the chromen ring.

    Reduction: Alcohol derivatives of the chromen ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.

    Medicine: Explored for its potential use in developing new anticoagulant drugs.

    Industry: Utilized in the synthesis of dyes, fragrances, and optical brighteners due to its chromen structure.

Mechanism of Action

The mechanism of action of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is primarily attributed to its interaction with various molecular targets:

    Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

    Anticoagulant Activity: The compound can inhibit the activity of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors, thereby preventing blood clot formation.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant derived from coumarin.

    7-Hydroxycoumarin: A coumarin derivative with antimicrobial and anticancer properties.

Uniqueness

2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. The presence of the propanoyl amino group and butanoic acid moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-14(18(22)23)20-16(21)9-7-13-10(2)12-6-8-15(25-4)11(3)17(12)26-19(13)24/h6,8,14H,5,7,9H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

OHLPCNJMPWHYJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C

Origin of Product

United States

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